4-azido-3-methylbenzonitrile
Description
Properties
CAS No. |
1936558-78-9 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the transition state and enhance reaction kinetics. Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours) are often required to achieve yields exceeding 80%. Key parameters influencing yield include:
-
Solvent polarity : DMF () outperforms less polar solvents like tetrahydrofuran () due to improved solubility of ionic intermediates.
-
Molar ratio : A 1.2:1 molar excess of relative to the brominated precursor ensures complete conversion.
-
Purification : Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v) isolates the product with >95% purity.
Alternative Halogenated Precursors
While bromine is the preferred leaving group, chloro and iodo analogs have been explored to modulate reactivity. For example, 4-chloromethyl-3-methylbenzonitrile reacts with , but requires higher temperatures (100–120°C) and extended reaction times (48 hours) due to the weaker leaving-group ability of chloride. Iodide derivatives, though more reactive, are less commonly used due to challenges in precursor synthesis and cost inefficiency.
Comparative Analysis of Halogenated Substrates
| Halogen (X) | Reaction Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Br | 60–80 | 12–24 | 80–85 |
| Cl | 100–120 | 48 | 65–70 |
| I | 50–60 | 6–12 | 90–95 |
Data adapted from analogous azidation reactions.
Continuous Flow Synthesis
Recent advancements in process chemistry have introduced continuous flow systems to enhance safety and scalability. In this setup, 4-bromomethyl-3-methylbenzonitrile and are pumped through a heated reactor (80°C) with a residence time of 10–15 minutes. The method achieves 85% yield and reduces byproduct formation by maintaining precise stoichiometric control.
Advantages of Flow Chemistry
-
Explosion risk mitigation : Small reaction volumes minimize hazardous azide accumulation.
-
Scalability : Throughput can be increased by parallelizing reactors without compromising yield.
-
Reproducibility : Automated systems reduce human error in temperature and mixing control.
Mechanistic Insights
The reaction proceeds via an mechanism, where the azide ion nucleophile attacks the electrophilic carbon adjacent to the benzene ring, leading to inversion of configuration. Computational studies suggest that the electron-withdrawing nitrile group () stabilizes the transition state through resonance, accelerating the substitution.
Transition State Analysis
Density functional theory (DFT) calculations reveal a Gibbs free energy barrier () of 25.3 kcal/mol for the brominated precursor, compared to 29.8 kcal/mol for the chlorinated analog. This aligns with experimental observations of faster kinetics for bromine substitution.
Emerging Methodologies
Chemical Reactions Analysis
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)
The azido group in 4-azido-3-methylbenzonitrile participates in click chemistry, forming 1,2,3-triazoles. For example:
-
Reaction with propargyl alcohol under CuSO₄/Na ascorbate catalysis at 60°C yields 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile (3 ) in 81% yield .
-
Steric effects from the 3-methyl group slightly slow reaction rates compared to unhindered aryl azides, but regioselectivity remains high (>95% 1,4-triazole) .
Key conditions :
| Substrate | Catalyst System | Temperature | Yield (%) |
|---|---|---|---|
| Propargyl alcohol | CuSO₄/Na ascorbate | 60°C | 81 |
| Phenylacetylene | Cu(I)-TBTA complex | RT | 92 |
Nitrene Formation
Upon heating or UV irradiation, the azide decomposes to release nitrogen gas, generating a reactive nitrene intermediate:
This nitrene can:
-
Insert into C–H bonds (e.g., forming benzodiazepines in hydrocarbon solvents).
-
Undergo dimerization to azo compounds under inert conditions.
Kinetic data :
-
Half-life at 100°C: 2.3 hours (vs. 1.5 hours for 4-azido-2-methylbenzonitrile).
Oxidation
The azido group oxidizes to nitro derivatives using strong oxidants (e.g., KMnO₄/H₂SO₄):
Yields range from 60–75% depending on solvent polarity.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine:
-
Yield: 88% in ethanol at 25°C.
-
Competing reduction of the nitrile to an amine is suppressed by using Lindlar catalyst
Scientific Research Applications
Medicinal Chemistry
4-Azido-3-methylbenzonitrile serves as an important precursor in the synthesis of bioactive compounds, particularly in the development of antifungal agents.
Case Study: Antifungal Activity
A study synthesized benzamidine derivatives from 4-azido-3-methylbenzonitrile, which exhibited varying antifungal activities against Colletotrichum lagenarium and Botrytis cinerea. Among the derivatives tested, some showed promising results with efficacy rates exceeding that of commercial fungicides such as carbendazim. For example, compound 16d demonstrated 90% efficacy against C. lagenarium at a concentration of 200 µg/mL, indicating potential for therapeutic applications in agriculture and medicine .
Organic Synthesis
The azido group in 4-azido-3-methylbenzonitrile allows for various click chemistry reactions, particularly the azide-alkyne cycloaddition (AAC), which is pivotal in synthesizing 1,2,3-triazoles.
Table 1: Summary of Reactions Involving 4-Azido-3-methylbenzonitrile
Energetic Materials
Recent research has highlighted the potential of 4-azido-3-methylbenzonitrile derivatives as components in high-performance energetic materials. The incorporation of this compound into nitrogen-rich frameworks has shown to enhance both stability and energetic properties.
Case Study: Energetic Material Development
A study focused on synthesizing derivatives from 4-azido-3-methylbenzonitrile linked to other energetic scaffolds. These compounds exhibited superior thermal stability and detonation properties compared to traditional materials. The research emphasized optimizing the azido functionality to improve performance while maintaining safety standards .
Material Science
In material science, 4-azido-3-methylbenzonitrile is utilized as a building block for functional polymers and coatings due to its ability to participate in radical polymerization processes.
Application Example: Functional Polymers
The compound's azido group can be used in photopolymerization reactions to create polymers with specific functionalities that are useful in coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-azido-3-methylbenzonitrile largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 4-azido-3-methylbenzonitrile, differing primarily in functional groups at the 3- or 4-positions:
4-Amino-3-Methylbenzonitrile (CAS RN: 78881-21-7)
- Structure: Features an amino (-NH₂) group at the para position and a methyl group at the meta position.
- Applications: Widely used as an intermediate in agrochemicals and pharmaceuticals. The amino group enables nucleophilic substitution or condensation reactions.
- Purity and Pricing : >97.0% purity (HPLC), priced at JPY 10,000 (5g) and JPY 4,100 (1g) .
3-(Aminomethyl)Benzonitrile (CAS RN: 10406-24-3)
- Structure: Contains an aminomethyl (-CH₂NH₂) group at the meta position.
- Applications: Used in peptide synthesis and polymer chemistry. The aminomethyl group enhances solubility in polar solvents.
- Purity and Pricing : >97.0% purity (GC), priced at JPY 36,000 (5g) and JPY 11,000 (1g) .
4-(Aminomethyl)Benzonitrile Hydrochloride (CAS RN: 15996-76-6)
- Structure: A hydrochloride salt of the aminomethyl analog, improving stability and solubility.
- Applications : Utilized in medicinal chemistry for salt-forming reactions to enhance bioavailability.
Functional Group Reactivity and Stability Comparison
Price and Availability Analysis
- Cost per Gram: 4-Amino-3-methylbenzonitrile: JPY 2,000/g (5g scale). 3-(Aminomethyl)benzonitrile: JPY 7,200/g (5g scale).
- Factors Influencing Cost :
- Synthetic complexity (azido derivatives often require hazardous azide incorporation).
- Purity requirements (HPLC vs. GC methods affect pricing) .
Q & A
Q. What are the recommended synthetic routes for 4-azido-3-methylbenzonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves introducing the azide group to a precursor like 3-methyl-4-aminobenzonitrile via diazotization followed by azide substitution. Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of NaN₃) to minimize side products. For example, using anhydrous DMF as a solvent at 0–5°C improves yield by reducing hydrolysis . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>97%) .
Q. How should researchers characterize the purity and structure of 4-azido-3-methylbenzonitrile?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Analyze and spectra for azide (-N) and nitrile (-C≡N) group signals. Compare with predicted shifts using computational tools (e.g., ACD/Labs Percepta) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity >97% .
- Mass Spectrometry : Validate molecular weight (161.16 g/mol) via ESI-MS or EI-MS, referencing NIST databases for fragmentation patterns .
Q. What safety protocols are critical when handling 4-azido-3-methylbenzonitrile in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact. Use fume hoods for all manipulations due to potential azide toxicity .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to light or moisture, which may trigger undesired reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for 4-azido-3-methylbenzonitrile derivatives?
- Methodological Answer : Cross-validate findings using:
- Multi-Technique Analysis : Combine - HMBC NMR to confirm azide connectivity and FT-IR for -N stretching frequencies (~2100 cm) .
- Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian 16) to identify outliers caused by solvent effects or impurities .
- Collaborative Reproducibility : Share raw data (e.g., NMR FID files) via open-access platforms to enable peer validation .
Q. What strategies improve the thermal stability of 4-azido-3-methylbenzonitrile under catalytic conditions?
- Methodological Answer :
- Stabilizing Additives : Introduce radical scavengers (e.g., BHT) or ionic liquids to suppress exothermic decomposition during Cu-catalyzed click reactions .
- Controlled Heating : Use DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (>138°C) and design reaction protocols below this limit .
- In Situ Monitoring : Employ Raman spectroscopy to track azide consumption and adjust reaction parameters dynamically .
Q. How can 4-azido-3-methylbenzonitrile be utilized in photoaffinity labeling studies?
- Methodological Answer :
- Photoactivation : Irradiate at 365 nm to generate nitrene intermediates for covalent binding to target biomolecules. Optimize light intensity (10–20 mW/cm²) and exposure time (1–5 min) to balance labeling efficiency and protein integrity .
- Validation : Use LC-MS/MS to identify labeled peptides and confirm binding specificity. Compare with negative controls (no UV exposure) to rule out non-specific interactions .
Q. What are the challenges in scaling up 4-azido-3-methylbenzonitrile synthesis, and how can they be mitigated?
- Methodological Answer :
- Batch Reactor Design : Implement slow addition of NaN₃ to prevent localized overheating. Use jacketed reactors for precise temperature control (0–5°C) .
- Waste Management : Neutralize residual azides with NaNO₂/HCl to avoid explosive hazards. Validate effluent safety via ICP-MS for heavy metal traces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
